molecular formula C19H24N2O5 B11649816 ethyl (2Z)-(6',7'-dimethoxy-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)(hydroxyimino)ethanoate

ethyl (2Z)-(6',7'-dimethoxy-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)(hydroxyimino)ethanoate

Cat. No.: B11649816
M. Wt: 360.4 g/mol
InChI Key: MHODLHYYIKJSIX-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL (2Z)-2-{6’,7’-DIMETHOXY-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YL}-2-(N-HYDROXYIMINO)ACETATE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a spirocyclic isoquinoline moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-{6’,7’-DIMETHOXY-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YL}-2-(N-HYDROXYIMINO)ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic isoquinoline core, followed by the introduction of the ethyl ester and N-hydroxyimino functionalities. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-{6’,7’-DIMETHOXY-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YL}-2-(N-HYDROXYIMINO)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the N-hydroxyimino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and isoquinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

ETHYL (2Z)-2-{6’,7’-DIMETHOXY-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YL}-2-(N-HYDROXYIMINO)ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-{6’,7’-DIMETHOXY-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YL}-2-(N-HYDROXYIMINO)ACETATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • ETHYL (2Z)-2-CYANO-2-(HYDROXYIMINO)ACETATE
  • ETHYL (2Z)-2-AMINO-1,3-THIAZOL-4-YL-(HYDROXYIMINO)ACETATE

Uniqueness

ETHYL (2Z)-2-{6’,7’-DIMETHOXY-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YL}-2-(N-HYDROXYIMINO)ACETATE is unique due to its spirocyclic isoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl (2Z)-2-(6,7-dimethoxyspiro[4H-isoquinoline-3,1'-cyclopentane]-1-yl)-2-hydroxyiminoacetate

InChI

InChI=1S/C19H24N2O5/c1-4-26-18(22)17(21-23)16-13-10-15(25-3)14(24-2)9-12(13)11-19(20-16)7-5-6-8-19/h9-10,23H,4-8,11H2,1-3H3/b21-17-

InChI Key

MHODLHYYIKJSIX-FXBPSFAMSA-N

Isomeric SMILES

CCOC(=O)/C(=N\O)/C1=NC2(CCCC2)CC3=CC(=C(C=C31)OC)OC

Canonical SMILES

CCOC(=O)C(=NO)C1=NC2(CCCC2)CC3=CC(=C(C=C31)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.